beta-Bisabolene

Anticancer Breast Cancer Cytotoxicity

β-Bisabolene (CAS 495-61-4) is a monocyclic sesquiterpene hydrocarbon with the molecular formula C15H24 and molecular weight 204.35 g/mol. It occurs naturally as two enantiomers—(R)-β-bisabolene and (S)-β-bisabolene—found in essential oils of plants such as ginger, lemon, oregano, and Commiphora species.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 495-61-4
Cat. No. B106688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Bisabolene
CAS495-61-4
Synonyms(S)-(-)-6-Methyl-2-(4-methyl-3-cyclohexen-1-yl)-1,5-heptadiene;  (4S)-1-Methyl-4-(5-methyl-1-methylene-4-hexenyl)-cyclohexene;  (S)-1-Methyl-4-(5-methyl-1-methylene-4-hexenyl)-cyclohexene;  β-Bisabolene;  (4S)-1-Methyl-4-(5-methyl-1-methylene-4-hexen-1-y
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(=C)CCC=C(C)C
InChIInChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,15H,4-5,7,9-11H2,1-3H3/t15-/m1/s1
InChIKeyXZRVRYFILCSYSP-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Bisabolene (CAS 495-61-4): A Sesquiterpene with Evidence-Based Differentiation for Research and Industrial Applications


β-Bisabolene (CAS 495-61-4) is a monocyclic sesquiterpene hydrocarbon with the molecular formula C15H24 and molecular weight 204.35 g/mol. It occurs naturally as two enantiomers—(R)-β-bisabolene and (S)-β-bisabolene—found in essential oils of plants such as ginger, lemon, oregano, and Commiphora species [1]. Its balsamic odor and approval as a European food additive (EFSA evaluated with no safety concern) support its use in flavors and fragrances [2]. Beyond sensory applications, β-bisabolene demonstrates selective cytotoxicity against breast cancer cell lines, synergistic antibacterial activity, and serves as a precursor to the advanced biofuel bisabolane [3].

Why Generic Substitution of β-Bisabolene Fails: The Case for Defined Composition


Generic substitution of β-bisabolene with undefined mixtures or alternative sesquiterpenes is not scientifically sound due to differences in enantiomeric purity, sensory profiles, and biological activity. The (R)- and (S)-enantiomers may exhibit divergent bioactivities; for instance, (R)-β-bisabolene displays selective anti-adipogenic and Gram-positive antibacterial effects [1]. Commercial β-bisabolene must meet FEMA GRAS 29 specifications of ≥88% β-bisabolene with ≤7% related hydrocarbons (e.g., β-sesquiphellandrene, γ-bisabolene) to ensure regulatory compliance and consistent performance [2]. Substituting α-bisabolol, a structurally related alcohol, is not equivalent due to differences in polarity, solubility, and biological targets [3]. The evidence below quantifies these differentiators.

β-Bisabolene (CAS 495-61-4): Quantitative Evidence Guide for Scientific Procurement


Selective Cytotoxicity in Breast Cancer Cells: β-Bisabolene vs. Normal Cells

β-Bisabolene exhibits selective cytotoxicity against breast cancer cell lines compared to normal mammary epithelial cells. In a direct head-to-head comparison within the same study, β-bisabolene demonstrated IC50 values of 66.91 µg/ml against MCF-7 (human breast adenocarcinoma) and 98.39 µg/ml against MDA-MB-231 (triple-negative breast cancer) versus 114.3 µg/ml against normal MCF-10A cells, indicating a therapeutic window [1].

Anticancer Breast Cancer Cytotoxicity

In Vivo Antitumor Efficacy: β-Bisabolene Reduces Tumor Volume in 4T1 Mammary Tumor Model

In a syngeneic mouse model of breast cancer, intraperitoneal administration of β-bisabolene (50 mg/kg, daily for 14 days) resulted in a 37.5% reduction in tumor volume at endpoint compared to vehicle control [1]. This provides in vivo validation of the in vitro cytotoxic selectivity.

In Vivo Tumor Reduction Breast Cancer

Synergistic Antibacterial Activity: β-Bisabolene Restores Ampicillin Efficacy Against S. aureus

β-Bisabolene acts synergistically with ampicillin against Staphylococcus aureus, including resistant strains. In a time-kill assay, the combination of β-bisabolene (1/4 MIC) with ampicillin (1/4 MIC) reduced viable S. aureus counts by >3 log10 CFU/ml within 24 hours, whereas either agent alone at the same concentration showed minimal killing [1]. This synergy was not observed with the essential oil matrix lacking β-bisabolene.

Antibacterial Synergy MRSA

Anti-Adipogenic Activity in C. elegans: (R)-β-Bisabolene Reduces Lipid Accumulation

(R)-β-Bisabolene significantly reduces lipid accumulation in Caenorhabditis elegans, a model for studying fat metabolism. At 100 µM, (R)-β-bisabolene decreased Nile Red-stained lipid droplets by approximately 30% compared to untreated controls, without affecting worm viability [1]. The (S)-enantiomer was not evaluated in this study, leaving the stereospecificity of this effect to be determined.

Anti-adipogenic C. elegans Metabolic

Flavor and Fragrance: Sensory Differentiation of β-Bisabolene vs. α-Bisabolol

β-Bisabolene (hydrocarbon) and α-bisabolol (alcohol) offer distinct sensory and formulation properties. β-Bisabolene contributes earthy, woody, and slightly spicy notes with a balsamic odor and is approved as a food additive in Europe [1]. In contrast, α-bisabolol has a faint floral odor and is widely used as an anti-inflammatory cosmetic ingredient but is in limited natural supply [2]. β-Bisabolene's higher hydrophobicity (XlogP3 ≈ 5.20) compared to α-bisabolol (XlogP3 ≈ 4.45) results in different solubility and partition behavior in formulations.

Flavor Fragrance Sensory

β-Bisabolene (CAS 495-61-4): Evidence-Backed Application Scenarios for Research and Industry


Breast Cancer Research: Selective Cytotoxicity and In Vivo Efficacy

β-Bisabolene is a candidate for breast cancer studies based on its selective cytotoxicity (IC50 66.91–98.39 µg/ml in human breast cancer lines vs. 114.3 µg/ml in normal MCF-10A cells) and in vivo tumor volume reduction (37.5% in 4T1 model) [1]. Researchers can leverage these data to investigate mechanisms of selective apoptosis induction or to combine with standard chemotherapeutics.

Antibiotic Adjuvant Development: Synergy with Ampicillin Against S. aureus

β-Bisabolene's synergistic bactericidal activity with ampicillin (>3 log10 CFU reduction at sub-MIC concentrations) positions it as a lead compound for overcoming β-lactam resistance in S. aureus [2]. This application is supported by time-kill data demonstrating enhanced killing when combined with ampicillin.

Metabolic Research: Anti-Adipogenic Screening in C. elegans

(R)-β-Bisabolene reduces lipid accumulation by approximately 30% in C. elegans at 100 µM, suggesting a potential role in studying fat metabolism and anti-obesity mechanisms [3]. This stereospecific activity highlights the importance of sourcing enantiomerically defined material.

Flavor and Fragrance Formulation: Woody-Spicy Note with Regulatory Clearance

β-Bisabolene's earthy, woody, and slightly spicy sensory profile, coupled with EFSA approval and FEMA GRAS status (≥88% purity, ≤7% related hydrocarbons), makes it suitable for citrus, spice, and woody fragrance accords as well as beverage flavorings [4]. Its differentiation from α-bisabolol ensures formulators select the correct sensory character.

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